S 1924
Overview
Description
S 1924 is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienoimidazole core, a methylpyridinyl group, and a sulfinyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S 1924 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoimidazole Core: This step involves the cyclization of a suitable precursor to form the thienoimidazole ring.
Introduction of the Methylpyridinyl Group: This step involves the alkylation of the thienoimidazole core with a methylpyridinyl halide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
S 1924 undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylpyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S 1924 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of S 1924 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
S 1924 can be compared with other similar compounds, such as benzimidazoles . While benzimidazoles share a similar core structure, the presence of the thieno ring and the sulfinyl group in this compound imparts unique properties and reactivity.
List of Similar Compounds
- Benzimidazole
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
111371-30-3 |
---|---|
Molecular Formula |
C12H11N3OS2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[(5-methylpyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole |
InChI |
InChI=1S/C12H11N3OS2/c1-8-2-3-9(13-4-8)7-18(16)12-14-10-5-17-6-11(10)15-12/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
PWHUHQXSTOODPE-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)CS(=O)C2=NC3=CSC=C3N2 |
Canonical SMILES |
CC1=CN=C(C=C1)CS(=O)C2=NC3=CSC=C3N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(5-methyl-2-picolylsulfinyl)-1H-thieno(3,4-d)imidazole S 1924 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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